molecular formula C16H9BrF6N2O4S B2858520 N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline CAS No. 1025617-12-2

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline

Cat. No.: B2858520
CAS No.: 1025617-12-2
M. Wt: 519.21
InChI Key: BGRMPJYPWAZAGF-RIYZIHGNSA-N
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Description

N-[(E)-2-(4-Bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline ( 1025617-12-2) is a specialized organic compound with a molecular formula of C16H9BrF6N2O4S and a molecular weight of 519.21 g/mol . This chemical features a unique structure combining a 4-bromobenzenesulfonyl group, a nitroethenyl bridge, and a 3,5-bis(trifluoromethyl)aniline moiety. The presence of both sulfonyl and trifluoromethyl groups is of significant interest in medicinal and agrochemical research, as these functional groups are known to influence the electronic characteristics, metabolic stability, and binding affinity of molecules . Compounds containing trifluoromethyl groups are frequently explored in the development of pharmaceuticals and active ingredients . Similarly, sulfonyl groups are common in various biologically active compounds . Researchers may investigate this compound as a key synthetic intermediate or building block for the development of novel ligands, functional materials, or potential pharmacologically active agents. Its distinct structure makes it a valuable candidate for exploration in chemical synthesis and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF6N2O4S/c17-11-1-3-13(4-2-11)30(28,29)14(25(26)27)8-24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-8,24H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRMPJYPWAZAGF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 2-nitroethene in the presence of a base to form the sulfonyl-nitro intermediate. This intermediate is then reacted with 3,5-bis(trifluoromethyl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons of synthetic routes, physicochemical properties, and applications. Below is a detailed analysis:

Structural Analogues with Sulfonamide/Nitro Groups
Compound Name Key Substituents Biological/Chemical Activity Synthetic Yield/Data Reference
N-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline Pyrazole core, chlorophenyl, trifluoromethyl groups Anti-inflammatory (comparable to diclofenac) Optimized via El-Sayed et al. (2007)
N-(2-Nitrophenyl)-3,5-bis(trifluoromethyl)aniline 2-Nitrophenyl substituent Intermediate for heterocyclic synthesis NMR characterization
N-{2-{[3,5-Bis(trifluoromethyl)phenyl]amino}-3,4-dioxocyclobut-1-en-1-yl}-4-methyl-benzenesulfonamide Cyclobutenedione, sulfonamide Catalyst in gold-mediated heterocyclizations 65% yield via Au catalysis
N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline Bis-nitrophenyl groups Study of nitrophenyl ethers Published in Molbank (2023)

Key Observations :

  • Anti-inflammatory Activity : The pyrazole derivative demonstrates that trifluoromethyl and aromatic substituents enhance bioactivity, though the target compound’s bromobenzenesulfonyl group may alter solubility or binding efficiency.
  • Catalytic Applications : The sulfonamide analog highlights the role of electron-deficient aryl groups in stabilizing transition states during cyclization reactions.
Derivatives with Schiff Base or Imine Linkages
Compound Name Key Features Applications/Properties Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-3-methoxysalicylaldimine Schiff base, methoxy group Non-planar structure with O–H⋯N hydrogen bonding
2-Fluoro-N-(3-nitrobenzylidene)-5-(trifluoromethyl)aniline Nitrobenzylidene, fluoro substituent Structural studies on tautomerism
Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate Oxoacetate ester, ethoxalyl group Intermediate for heterocycle synthesis

Key Observations :

  • Hydrogen Bonding : Schiff base derivatives exhibit intramolecular hydrogen bonding, influencing tautomeric equilibria and crystallinity. The target compound’s nitroethenyl group may similarly stabilize specific conformations.
  • Synthetic Utility : Ethyl oxoacetate derivatives demonstrate the versatility of 3,5-bis(trifluoromethyl)aniline in forming C–N bonds for heterocyclic frameworks.
Physicochemical Property Comparison
Property Target Compound N-(2-Nitrophenyl)-3,5-bis(trifluoromethyl)aniline N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline
Molecular Weight ~630 g/mol (estimated) 395.27 g/mol 572.33 g/mol
Electron-Withdrawing Groups 2 × CF₃, Br, SO₂, NO₂ 2 × CF₃, NO₂ 2 × CF₃, 2 × NO₂
Solubility Likely low (non-polar substituents) Low (CDCl3-soluble) Not reported

Key Observations :

  • The bromobenzenesulfonyl group in the target compound increases molecular weight and steric hindrance compared to simpler nitro derivatives .
  • All analogs exhibit low solubility in polar solvents due to trifluoromethyl groups, necessitating specialized formulations for biological testing.

Biological Activity

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring both electron-withdrawing trifluoromethyl groups and a sulfonyl moiety, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H9BrF6N2O2SC_{14}H_{9}BrF_{6}N_{2}O_{2}S and a molecular weight of 403.19 g/mol. The key structural features include:

  • Bromobenzenesulfonyl Group : Enhances electrophilicity and may contribute to interactions with biological targets.
  • Trifluoromethyl Groups : Known for increasing lipophilicity, which can affect membrane permeability.

Cytotoxicity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the sulfonamide group often correlates with enhanced anticancer activity due to its ability to interfere with cellular signaling pathways.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Activity

A recent study explored the anticancer properties of a related compound in vivo. The results demonstrated significant tumor reduction in mice treated with the compound compared to controls, indicating potential for further development as an anticancer agent.

Study 2: Anti-inflammatory Effects

Research has also highlighted anti-inflammatory properties associated with compounds containing sulfonamide groups. In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption : High lipophilicity suggests good absorption characteristics.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes; specific interactions need further investigation.
  • Toxicity Profile : Preliminary toxicity studies indicate a manageable safety profile at therapeutic doses.

Q & A

Basic Research Question: What synthetic methodologies are optimal for preparing N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline with high purity?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including sulfonylation, nitroalkene formation, and coupling with 3,5-bis(trifluoromethyl)aniline. Key considerations include:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF or THF) are preferred to stabilize intermediates and avoid hydrolysis of the nitroethenyl group.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency between sulfonyl-nitroethenyl intermediates and the aniline moiety .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >95% purity.

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